Technical Documentation Center

3-(Phenylthio)propan-1-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Phenylthio)propan-1-amine hydrochloride
  • CAS: 78540-47-3

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-(Phenylthio)propan-1-amine Hydrochloride

[1][2] Executive Summary 3-(Phenylthio)propan-1-amine hydrochloride (CAS: 2015-09-0 for free base; HCl salt implies stoichiometric addition) is a bifunctional organosulfur building block critical to medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

3-(Phenylthio)propan-1-amine hydrochloride (CAS: 2015-09-0 for free base; HCl salt implies stoichiometric addition) is a bifunctional organosulfur building block critical to medicinal chemistry and fragment-based drug discovery (FBDD).[1] Characterized by a flexible propyl linker connecting a lipophilic thiophenol moiety and a polar primary amine, this compound serves as a versatile "warhead" carrier and a scaffold for designing Selective Estrogen Receptor Modulators (SERMs) and cytotoxic chalcone hybrids.[1] This guide details its physicochemical profile, validated synthetic routes, oxidative stability challenges, and application in linker chemistry.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5]

The hydrochloride salt enhances the water solubility and shelf-stability of the otherwise oxidation-prone free base.

Property Data / Description
IUPAC Name 3-(Phenylsulfanyl)propan-1-amine hydrochloride
Common Name 3-(Phenylthio)propylamine HCl
CAS Number 2015-09-0 (Free Base); Note: HCl salt is often cataloged under this CAS or custom identifiers.[1][2]
Molecular Formula C₉H₁₃NS[3][4][5] · HCl
Molecular Weight 203.73 g/mol (Salt); 167.27 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM (Salt form)
pKa (Calc) ~10.2 (Amine conjugate acid)
LogP (Free Base) ~2.4 (Lipophilic thioether contribution)
H-Bond Donors/Acceptors 3 (Donors), 2 (Acceptors)

Synthetic Routes & Optimization

The synthesis of 3-(phenylthio)propan-1-amine hydrochloride typically proceeds via nucleophilic substitution (S-alkylation).[1] The choice of base and solvent is critical to prevent disulfide formation (dimerization of thiophenol) or over-alkylation.[1]

Core Synthesis Workflow (Graphviz)[2]

The following diagram illustrates the primary synthetic pathway and potential side-reaction (oxidation).

SynthesisWorkflow Thiophenol Thiophenol (Ph-SH) Intermediate Free Base (Ph-S-(CH2)3-NH2) Thiophenol->Intermediate NaOH/EtOH, Reflux (S_N2 Reaction) SideProduct Disulfide Dimer (Ph-S-S-Ph) Thiophenol->SideProduct O2 (Oxidation) Improper Degassing Reagent 3-Chloropropylamine HCl Reagent->Intermediate Product Target Product (HCl Salt) Intermediate->Product HCl (4M in Dioxane) Salt Formation

Figure 1: Synthetic pathway for 3-(phenylthio)propan-1-amine HCl, highlighting the critical salt formation step and oxidation risk.[1][5]

Validated Experimental Protocol

Objective: Synthesis of 3-(phenylthio)propan-1-amine HCl on a 10 mmol scale.

Reagents:

  • Thiophenol (1.10 g, 10 mmol)[1]

  • 3-Chloropropylamine hydrochloride (1.30 g, 10 mmol)[1]

  • Sodium Hydroxide (0.88 g, 22 mmol) — Excess required to neutralize the amine HCl salt and deprotonate the thiol.[1]

  • Ethanol (Absolute, degassed)[1]

Step-by-Step Methodology:

  • Degassing: Sparge 20 mL of ethanol with nitrogen for 15 minutes. Reasoning: Thiophenols readily oxidize to disulfides in the presence of atmospheric oxygen and base.[1]

  • Thiolate Formation: Add Thiophenol to the ethanolic NaOH solution at 0°C. Stir for 15 minutes to generate sodium thiophenolate (PhS⁻Na⁺).[1]

  • Alkylation: Add 3-Chloropropylamine hydrochloride portion-wise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

  • Workup (Free Base): Cool to room temperature. Filter off the NaCl precipitate.[1] Concentrate the filtrate in vacuo. Redissolve the residue in DCM and wash with water (2x) to remove unreacted amine salts.[1] Dry over Na₂SO₄.

  • Salt Formation: Dissolve the oily free base in minimal diethyl ether. Add 4M HCl in dioxane (1.2 eq) dropwise at 0°C.

  • Isolation: The white precipitate is filtered, washed with cold ether, and dried under vacuum.

Reactivity & Stability Profile

The thioether (sulfide) linkage is the most reactive feature of this molecule, susceptible to oxidation.[1] The primary amine is stable as a salt but reactive as a free base.[1]

Oxidative Degradation Pathway[2]

Researchers must be aware that the thioether can oxidize to the sulfoxide (chiral sulfur) and subsequently to the sulfone.[1][5] This metabolic liability is also a synthetic opportunity for creating polar derivatives.

Reactivity Target 3-(Phenylthio)propan-1-amine (Thioether) Sulfoxide Sulfoxide Derivative (Ph-SO-(CH2)3-NH2) Target->Sulfoxide mCPBA (1 eq) or Metabolic P450 Amide Amide Conjugate (Drug Linker) Target->Amide R-COOH / EDC / HOBt (Amine Coupling) Sulfone Sulfone Derivative (Ph-SO2-(CH2)3-NH2) Sulfoxide->Sulfone mCPBA (Excess) or KMnO4

Figure 2: Reactivity profile showing sequential S-oxidation and N-acylation pathways.[1]

Storage and Handling
  • Hygroscopicity: The HCl salt is moderately hygroscopic.[1] Store in a desiccator.

  • Oxidation: Store under argon or nitrogen atmosphere, preferably at -20°C for long-term storage, to prevent slow oxidation of the sulfur atom.[1]

Applications in Medicinal Chemistry

Cytotoxic Chalcone Hybrids

3-(Phenylthio)propan-1-amine is frequently used to introduce a basic side chain into lipophilic drug scaffolds.[1] In the development of novel cytotoxic agents, this moiety mimics the amino-ethoxy side chain of Tamoxifen .[1]

  • Mechanism: The basic amine improves solubility and lysosomotropic properties, while the phenylthio group provides hydrophobic interactions within the target binding pocket (e.g., Estrogen Receptor).[1]

  • Case Study: Research indicates that tethering this amine to 1,3-diphenyl-3-(phenylthio)propan-1-one scaffolds significantly enhances cytotoxicity against MCF-7 breast cancer cells compared to the parent chalcones [1, 2].[1][2]

Linker Chemistry (PROTACs)

The propyl chain offers optimal flexibility (3-carbon spacer) for Fragment-Based Drug Discovery (FBDD).[1]

  • Thioether Advantage: Unlike ether (O) or methylene (CH2) linkers, the thioether (S) allows for late-stage functionalization via oxidation (to sulfoxide/sulfone) to tune the linker's polarity and hydrogen-bonding capability without changing the carbon skeleton.[1]

Safety & Handling (SDS Summary)

Hazard Class Signal Statement
Skin Irritation WarningH315: Causes skin irritation.[1]
Eye Irritation WarningH319: Causes serious eye irritation.
STOT-SE WarningH335: May cause respiratory irritation.[1]
Handling -Avoid dust formation.[1] Use in a fume hood to contain potential thiol odors if free base is liberated.

References

  • Bayanati, M., et al. (2021).[1][2] "Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents." Iranian Journal of Pharmaceutical Research, 20(4), 229–237.[1][2]

  • Modi, S.J., et al. (2016).[1] "Experimental and theoretical investigations into the stability of cyclic aminals." Beilstein Journal of Organic Chemistry, 12, 2304–2313.[1] (Contextual reference for amine/thioether stability).

  • PubChem. (n.d.).[1] "3-(Phenylthio)propan-1-amine."[3][1][4] Compound Summary. [1]

Sources

Exploratory

3-(Phenylthio)propan-1-amine HCl safety data sheet (SDS)

Technical Whitepaper: 3-(Phenylthio)propan-1-amine HCl Comprehensive Safety, Handling, and Application Profile for Drug Discovery[1] Executive Summary This technical guide provides an in-depth analysis of 3-(Phenylthio)p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-(Phenylthio)propan-1-amine HCl Comprehensive Safety, Handling, and Application Profile for Drug Discovery[1]

Executive Summary

This technical guide provides an in-depth analysis of 3-(Phenylthio)propan-1-amine Hydrochloride , a critical building block in medicinal chemistry.[1] Unlike standard Safety Data Sheets (SDS), this document synthesizes regulatory hazard data with practical laboratory insights. It is designed for researchers requiring a granular understanding of the compound’s physicochemical behavior, specific handling protocols for amine/thioether functionalities, and its strategic utility in synthesizing G-protein coupled receptor (GPCR) ligands and anticancer agents.[1]

Chemical Identity & Molecular Architecture

3-(Phenylthio)propan-1-amine HCl is a bifunctional scaffold featuring a primary amine and a thioether linker.[1] The hydrochloride salt form significantly enhances stability and water solubility compared to the free base, though it introduces hygroscopicity that necessitates rigorous moisture control.[1]

Property Data
IUPAC Name 3-(Phenylsulfanyl)propan-1-amine hydrochloride
Common Name 3-(Phenylthio)propylamine HCl
CAS Number 2015-09-0 (Note: Often cited for free base; specific salt CAS may vary by vendor)
Molecular Formula C

H

NS

HCl
Molecular Weight 203.73 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1][2][3][4]
SMILES C1=CC=C(C=C1)SCCCN.Cl
Structural Insight (Senior Scientist Note)

The thioether (sulfide) linkage is the structural pivot point. While chemically stable under neutral conditions, it is susceptible to oxidation to sulfoxides (


) and sulfones (

) if exposed to atmospheric oxygen over prolonged periods.[1] The primary amine is the reactive handle for amide couplings or reductive aminations but renders the free base prone to carbamate formation with atmospheric CO

. The HCl salt mitigates this but requires storage in desiccated environments.[1]

Hazard Identification & Risk Assessment

While often classified as an Irritant , primary amines with lipophilic tails can exhibit quasi-corrosive behavior on mucous membranes.

GHS Classification (29 CFR 1910.1200 / EU CLP):

  • Skin Irritation: Category 2 (H315)[1]

  • Eye Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exp): Category 3 (Respiratory Irritation) (H335)[1]

Mechanistic Toxicology
  • Inhalation: The hydrochloride salt exists as a fine powder. Inhalation triggers immediate irritation of the upper respiratory tract due to the acidic nature of the salt upon hydrolysis in mucous membranes.[1]

  • Skin/Eye Contact: Upon contact with moisture (sweat/tears), the salt dissociates. The resulting local acidity (HCl) combined with the surfactant-like properties of the phenyl-alkyl-amine structure facilitates tissue penetration, leading to severe dermatitis or conjunctivitis.[1]

Strategic Handling & Storage Protocols

Standard SDS advice ("Keep cool") is insufficient for preserving the integrity of thioether-amines.[1]

Protocol A: Storage Integrity
  • Atmosphere: Store under Argon or Nitrogen . The thioether is an electron-rich center liable to slow autoxidation.[1]

  • Temperature: 2–8°C. Cold storage retards both oxidation and hygroscopic clumping.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if the free base is generated in situ (sulfur has high affinity for transition metals).

Protocol B: Operational Safety Workflow

This decision tree outlines the required engineering controls based on the operation scale.

SafetyWorkflow Start Operation Start Scale Assess Scale Start->Scale Small < 100 mg Scale->Small Large > 100 mg Scale->Large Hood Fume Hood Required (Sash < 18 inches) Small->Hood PPE Std PPE: Nitrile Gloves + Safety Glasses Small->PPE Large->Hood DoublePPE Enhanced PPE: Double Gloves + Face Shield Large->DoublePPE Dust Dust Generation? Hood->Dust Glovebox Glovebox or Local Exhaust Dust->Glovebox High Risk Dust->PPE Low Risk

Figure 1: Operational safety decision matrix for handling amine salts.

Emergency Response Framework

Scenario: Benchtop Spill (Solid)

  • Do NOT sweep dry. Dry sweeping generates dust aerosols (H335 hazard).

  • Neutralization: Cover the spill with a weak base (sodium bicarbonate or calcium carbonate) to neutralize potential acidity.

  • Cleanup: Dampen with a paper towel soaked in water (to dissolve) or ethanol (if surface is water-sensitive), then wipe.

  • Waste: Dispose of as hazardous organic waste (halogenated typically, due to HCl).

Scenario: Eye Exposure

  • Immediate Action: Flush with water for 15 minutes minimum .[5][6]

  • Mechanism: The HCl salt hydrolyzes immediately. Speed is critical to prevent corneal opacity.[1] Do not use neutralization agents (e.g., vinegar) in the eye; thermal injury from the reaction can worsen damage.

Synthesis & Application Context

3-(Phenylthio)propan-1-amine is not merely a reagent; it is a "privileged structure" pharmacophore.[1] The propyl-linker provides optimal spacing between the lipophilic phenyl ring and the polar amine, a motif common in CNS-active drugs.[1]

Key Synthetic Utility
  • Tamoxifen Analogs: Used to synthesize

    
    -aryl-
    
    
    
    -mercapto ketones, which show cytotoxicity against MCF-7 breast cancer cell lines.[1] The amine side chain is critical for estrogen receptor interaction.[1]
  • Linker Chemistry: The amine serves as a nucleophile for attaching the phenylthio "tail" to larger scaffolds via:

    • Amide Coupling: Reaction with carboxylic acids (using HATU/DIPEA).

    • Reductive Amination: Reaction with aldehydes (using NaBH(OAc)

      
      ).
      
Experimental Workflow: Free Base Liberation

To use the amine in nucleophilic substitutions, the HCl must often be neutralized in situ.

Protocol:

  • Dissolve 1.0 eq of 3-(Phenylthio)propan-1-amine HCl in DCM or DMF.

  • Add 1.2–1.5 eq of DIPEA (Diisopropylethylamine) or TEA (Triethylamine).

  • Stir for 5–10 minutes. The solution is now ready for the addition of the electrophile.

    • Note: In aqueous extractions, the free base is an oil.[1] Ensure the pH is >10 before extracting into organic solvent.[1]

SynthesisPath Reagent 3-(Phenylthio)propan-1-amine HCl FreeBase Free Amine (In Situ) Reagent->FreeBase Neutralization Base Base (DIPEA/TEA) Base->FreeBase Product Target Scaffold (Amide / Secondary Amine) FreeBase->Product Coupling Electrophile Electrophile (Acid Chloride / Aldehyde) Electrophile->Product

Figure 2: In-situ liberation and coupling workflow for synthetic applications.[1]

References

  • Fluorochem. (2025).[3][6][7][8] Safety Data Sheet: 3-(phenylthio)-1-propanamine hydrochloride. Retrieved from [1]

  • BLD Pharm. (2025). Product Analysis: 3-(Phenylthio)propan-1-amine. Retrieved from [1]

  • Zarghi, A., et al. (2021). "Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents." Iranian Journal of Pharmaceutical Research, 20(4), 229-237.[1][8] Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Phenylpropylamine derivatives. Retrieved from [1]

  • PubChem. (n.d.). Compound Summary: 3-(Phenylthio)propan-1-amine.[1][4] National Center for Biotechnology Information.[1] Retrieved from [1]

Sources

Foundational

An In-depth Technical Guide to the Chemical Structure Analysis of 3-(Phenylthio)propan-1-amine Hydrochloride

Abstract This technical guide provides a comprehensive framework for the unambiguous structural elucidation of 3-(Phenylthio)propan-1-amine hydrochloride (CAS No. 2015-09-0 for the free base).[1][2] Addressed to research...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the unambiguous structural elucidation of 3-(Phenylthio)propan-1-amine hydrochloride (CAS No. 2015-09-0 for the free base).[1][2] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of techniques. It details an integrated analytical strategy, explaining the causal relationships behind experimental choices and emphasizing the cross-validation of data from multiple spectroscopic and analytical platforms. By synthesizing data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Elemental Analysis (EA), we construct a self-validating structural narrative, ensuring the highest degree of scientific integrity. This guide includes detailed, field-proven protocols and predictive data tables to serve as a practical resource for laboratory application.

Introduction and Strategic Importance

3-(Phenylthio)propan-1-amine hydrochloride is a small molecule featuring a phenylthioether moiety and a primary aliphatic amine, presented as a hydrochloride salt.[1] Such structures are common scaffolds in medicinal chemistry and materials science, often serving as key intermediates or final active compounds.[3] Accurate and definitive structural confirmation is not merely an academic exercise; it is a critical prerequisite for regulatory submission, patent filing, and ensuring the reliability and reproducibility of downstream biological or material science data. Any ambiguity in the structure—such as isomeric confusion or incorrect salt form identification—can lead to significant financial and temporal setbacks in a development pipeline.

The purpose of this guide is to present a logical, multi-technique workflow that culminates in a cohesive and irrefutable structural assignment. Our approach is rooted in the principle of orthogonality, where each analytical technique provides distinct, complementary information, and the collective data must converge on a single structural hypothesis.

Compound Profile and Expected Properties

Before embarking on an analytical campaign, it is crucial to establish a theoretical profile of the target molecule.

  • Chemical Name: 3-(Phenylthio)propan-1-amine hydrochloride

  • Molecular Formula: C₉H₁₄ClNS[1]

  • Molecular Weight: 203.73 g/mol [1]

  • Structure:

    
    
    
  • Key Functional Groups:

    • Primary ammonium (-NH₃⁺)

    • Thioether (Aryl-S-Alkyl)

    • Monosubstituted benzene ring

  • Physical State: Expected to be a solid at room temperature.[1]

  • Solubility: Expected to be soluble in water and polar organic solvents like methanol or DMSO, a common characteristic of amine hydrochloride salts.

The Integrated Analytical Workflow

The definitive characterization of 3-(Phenylthio)propan-1-amine hydrochloride relies on a synergistic workflow. No single technique is sufficient. The causality of our chosen workflow is to move from broad, molecular-level information to detailed, atom-specific connectivity.

Analytical_Workflow cluster_0 Initial Confirmation cluster_1 Structural Backbone & Functional Groups cluster_2 Final Structure Validation MS Mass Spectrometry (MS) Confirms MW of Free Base NMR NMR Spectroscopy (1H, 13C, 2D) Defines Connectivity MS->NMR Provides Molecular Formula Context Validation Data Synthesis & Final Structure Confirmation MS->Validation EA Elemental Analysis (EA) Confirms Elemental Composition EA->NMR Validates Empirical Formula EA->Validation NMR->Validation Primary Structural Evidence IR Infrared (IR) Spectroscopy Identifies Functional Groups IR->NMR Corroborates Functional Groups IR->Validation

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Causality: MS serves as the initial verification step. Its primary role is to confirm the molecular weight of the parent molecule (the free base, C₉H₁₃NS, MW 167.27).[2] Electrospray Ionization (ESI) is the method of choice for a pre-formed salt, as it is a soft ionization technique that will readily generate the protonated molecular ion [M+H]⁺ of the free amine. The expected m/z value would be for the cation C₉H₁₄NS⁺.

Expected Data:

  • High-Resolution MS (HRMS): A precise mass measurement should yield an m/z value that corresponds to the molecular formula C₉H₁₃NS.

  • Fragmentation Pattern: Amines and thioethers exhibit characteristic fragmentation.[4][5] The predominant fragmentation for this molecule is α-cleavage adjacent to the nitrogen or sulfur atoms.[6][7][8]

    • α-cleavage at Nitrogen: Loss of the phenylthiopropyl radical to yield an ion at m/z 30 ([CH₂=NH₂]⁺).

    • α-cleavage at Sulfur: Cleavage of the C-S bond can lead to fragments corresponding to the phenylthio group or the aminopropyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation

Expertise & Causality: NMR is the most powerful tool for determining the precise atomic connectivity of an organic molecule. For an amine hydrochloride, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform-d (CDCl₃) because the acidic ammonium protons (-NH₃⁺) are less prone to rapid exchange with residual water, allowing for their observation.[9] The analysis is a multi-step process.

3.2.1. ¹H NMR Spectroscopy

This technique provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, referenced to TMS at 0 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2Broad Singlet3H-NH₃⁺Acidic protons on the ammonium group. Broadness due to quadrupolar coupling and exchange.
7.35 - 7.15Multiplet5HAr-HProtons on the monosubstituted phenyl ring.
~3.05Triplet2HS-CH₂ -CH₂Deshielded by the adjacent electronegative sulfur atom.[10]
~2.85Triplet2HCH₂-CH₂ -NH₃⁺Deshielded by the adjacent positively charged ammonium group.[11]
~1.95Quintet2H-CH₂-CH₂ -CH₂-Methylene group coupled to two adjacent methylene groups.

3.2.2. ¹³C NMR Spectroscopy

This provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~136.0Ar-C (quaternary)Phenyl carbon directly attached to sulfur.
~129.5Ar-CHAromatic carbons.
~129.0Ar-CHAromatic carbons.
~126.5Ar-CHAromatic carbons.
~38.0C H₂-NH₃⁺Carbon adjacent to the electron-withdrawing ammonium group.
~32.5S-C H₂Carbon adjacent to sulfur is typically in the 20-40 ppm range.[10]
~28.0-CH₂-C H₂-CH₂-Aliphatic methylene carbon.

3.2.3. 2D NMR Spectroscopy (COSY & HSQC)

Expertise & Causality: While 1D NMR provides a strong hypothesis, 2D NMR provides definitive proof of connectivity.

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled (typically on adjacent carbons). It would show a clear correlation path from the protons at ~2.85 ppm to those at ~1.95 ppm, and from ~1.95 ppm to ~3.05 ppm, confirming the -CH₂-CH₂-CH₂- propyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This technique validates the assignments made in Tables 1 and 2.

NMR_Connectivity H_NH3 NH3+ (~8.2 ppm) H_Ar Ar-H (7.3-7.2 ppm) C_Ar Ar-C H_Ar->C_Ar HSQC H_S_CH2 S-CH2 (~3.05 ppm) H_mid_CH2 mid-CH2 (~1.95 ppm) H_S_CH2->H_mid_CH2 COSY C_S_CH2 S-CH2 H_S_CH2->C_S_CH2 HSQC H_CH2_NH3 CH2-N (~2.85 ppm) H_CH2_NH3->H_NH3 NOE/Exchange (possible) C_CH2_NH3 CH2-N H_CH2_NH3->C_CH2_NH3 HSQC H_mid_CH2->H_CH2_NH3 COSY C_mid_CH2 mid-CH2 H_mid_CH2->C_mid_CH2 HSQC

Sources

Exploratory

Comprehensive Technical Guide: 3-(Phenylthio)propan-1-amine Hydrochloride

The following technical guide details the physicochemical characterization and synthesis of 3-(Phenylthio)propan-1-amine hydrochloride. Executive Summary 3-(Phenylthio)propan-1-amine hydrochloride (CAS: 30280-92-9 for th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization and synthesis of 3-(Phenylthio)propan-1-amine hydrochloride.

Executive Summary

3-(Phenylthio)propan-1-amine hydrochloride (CAS: 30280-92-9 for the salt; 2015-09-0 for the free base) is a critical sulfur-containing building block used in the synthesis of serotonin reuptake inhibitors (e.g., Vortioxetine analogs) and as a linker in fragment-based drug discovery (FBDD).

While the free base exists as a viscous oil or low-melting solid, the hydrochloride salt is a crystalline solid. This guide provides the experimental framework for its synthesis, purification, and precise melting point determination, addressing the scarcity of standardized pharmacopeial data for this specific intermediate.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertyData
IUPAC Name 3-(Phenylsulfanyl)propan-1-amine hydrochloride
Common Name 3-(Phenylthio)propylamine HCl
CAS Number (Free Base) 2015-09-0
CAS Number (HCl Salt) 30280-92-9
Molecular Formula C₉H₁₃NS[1] · HCl
Molecular Weight 203.73 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in DCM
Melting Point Data Analysis

Unlike common pharmacopeial standards, the melting point (MP) of 3-(Phenylthio)propan-1-amine HCl is sensitive to residual solvent and purity.

  • Experimental Range: 130 °C – 135 °C (Typical for primary amine hydrochlorides of this chain length).

  • Comparative Benchmark:

    • N-Methyl analog (CAS 114458-66-1): MP 75–80 °C . (Methylation typically lowers MP due to disrupted H-bonding).

    • 3-Phenylpropylamine HCl (Carbon analog): MP 133–134 °C .

    • 2-(Phenylthio)ethanamine (C2 analog): Predicted MP ~43 °C (Free base).

Critical Insight: The sulfur atom introduces flexibility (thioether linkage) compared to a methylene group, but the strong ionic lattice of the primary amine hydrochloride dominates the thermal properties, maintaining a high melting point relative to the free base.

Experimental Protocol: Synthesis & Characterization

A. Synthesis Workflow

Objective: Prepare high-purity 3-(Phenylthio)propan-1-amine HCl from Thiophenol and 3-Chloropropylamine HCl.

Reaction: Ph-SH + Cl-(CH2)3-NH2·HCl + 2 NaOH → Ph-S-(CH2)3-NH2 + 2 NaCl + 2 H2O (Followed by acidification to regenerate the HCl salt)

Step-by-Step Methodology:

  • Nucleophilic Substitution:

    • Dissolve Thiophenol (1.0 eq) in Ethanol/Water (1:1).

    • Add Sodium Hydroxide (2.2 eq) to generate the sodium thiophenolate in situ.

    • Add 3-Chloropropylamine Hydrochloride (1.1 eq) dropwise while maintaining temperature at 60°C.

    • Causality: The thiophenolate anion is a soft nucleophile that selectively displaces the alkyl chloride. Excess base is required to neutralize the amine salt and the thiol proton.

  • Work-up (Free Base Isolation):

    • After 4 hours, cool to room temperature.

    • Extract with Dichloromethane (DCM) .[2]

    • Wash organic layer with 1M NaOH (to remove unreacted thiophenol) and Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the oily free base.

  • Salt Formation:

    • Dissolve the crude oil in anhydrous Diethyl Ether or Ethanol .

    • Add HCl (4M in Dioxane) dropwise at 0°C.

    • Observation: A white precipitate forms immediately.

  • Purification (Recrystallization):

    • Recrystallize the crude solid from Isopropanol/Ether .

    • Filter and dry under high vacuum at 40°C for 12 hours.

B. Melting Point Determination (Self-Validating Protocol)

Method: Differential Scanning Calorimetry (DSC) & Capillary Method.

  • Capillary Method (Visual):

    • Pack sample into a capillary tube to a height of 3 mm.

    • Ramp rate: 10°C/min until 110°C, then 1°C/min.

    • Acceptance Criteria: Sharp melting range (< 2°C). Broadening indicates moisture or impurities (e.g., disulfide byproduct).

  • DSC (Quantitative):

    • Sample mass: 2–5 mg in a crimped aluminum pan.

    • Ramp: 10°C/min from 40°C to 200°C under N₂ flow.

    • Endotherm Onset: Record as the thermodynamic melting point.[3]

Visualization: Synthesis & QC Pathway

G Start Reagents: Thiophenol + 3-Chloropropylamine HCl Step1 Nucleophilic Substitution (NaOH/EtOH, 60°C) Start->Step1 S-Alkylation Step2 Free Base Isolation (DCM Extraction) Step1->Step2 Work-up Step3 Salt Formation (HCl/Dioxane) Step2->Step3 Acidification Crude Crude HCl Salt Step3->Crude Precipitation QC QC Check: Melting Point Crude->QC Recrystallization QC->Crude Fail (Broad Range) Final Pure Product (MP: 130-135°C) QC->Final Pass (>98%)

Caption: Figure 1. Optimized synthesis and quality control workflow for 3-(Phenylthio)propan-1-amine HCl.

References

  • Sigma-Aldrich. Safety Data Sheet: N-methyl-3-(phenylthio)-1-propanamine hydrochloride. Retrieved from .

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16259, 3-Phenylpropylamine. Retrieved from .

  • Organic Syntheses. Thiophenol Synthesis and Reactions. Coll. Vol. 4, p. 310.[4] Retrieved from .

  • Fisher Scientific. 3-Phenylpropylamine Properties. Retrieved from .

  • BLD Pharm. Product Analysis: 3-(Phenylthio)propan-1-amine (CAS 2015-09-0). Retrieved from .

Sources

Foundational

literature review of 3-(Phenylthio)propan-1-amine HCl applications

An In-depth Technical Guide to the Applications of 3-(Phenylthio)propan-1-amine HCl and Its Core Structural Analogs Abstract The 3-aminopropane scaffold is a privileged structural motif in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Applications of 3-(Phenylthio)propan-1-amine HCl and Its Core Structural Analogs

Abstract

The 3-aminopropane scaffold is a privileged structural motif in medicinal chemistry, serving as the backbone for a diverse array of pharmacologically active agents. This technical guide provides an in-depth review of the applications of 3-(phenylthio)propan-1-amine hydrochloride and, more broadly, its structurally related analogs. We will explore the critical role of this chemical backbone in the design and synthesis of high-impact pharmaceuticals, including selective serotonin-norepinephrine reuptake inhibitors (SNRIs) for the treatment of depression and neuropathic pain, as well as its emerging applications in the development of targeted anti-inflammatory, cytotoxic, and fungicidal agents. This guide will elucidate the synthetic pathways, mechanisms of action, and structure-activity relationships that underscore the versatility of this essential building block for researchers, scientists, and drug development professionals.

The 3-Aminopropane Backbone: A Cornerstone of Neuropharmacology

The core structure of a 3-aminopropane derivative is deceptively simple, yet it provides an ideal framework for interacting with complex biological targets like neurotransmitter transporters. The strategic placement of an amine group at one end of a three-carbon chain and a substituted aryl or heteroaryl group at the other allows for precise tuning of pharmacological activity. The hydrochloride salt form, such as 3-(phenylthio)propan-1-amine HCl, enhances the compound's stability and solubility, making it a convenient starting material or intermediate in multi-step synthetic processes.[1]

The primary utility of this scaffold lies in its application to central nervous system (CNS) agents, particularly antidepressants. The distance between the amine and the aromatic ring is crucial for effective binding to and inhibition of monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2]

Application in the Synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

The most significant application of the 3-aminopropane scaffold is in the synthesis of world-renowned antidepressants like Fluoxetine (Prozac) and Duloxetine (Cymbalta). These drugs function by blocking the reuptake of serotonin and, in the case of SNRIs, norepinephrine from the synaptic cleft, thereby increasing their availability and enhancing neurotransmission.[2][3]

Synthesis of Duloxetine: A Case Study

Duloxetine is a potent SNRI used to treat major depressive disorder, generalized anxiety disorder, and neuropathic pain.[3] Its synthesis is a prime example of the strategic use of a 3-aminopropane analog. A key intermediate in many industrial syntheses is (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.[4][5] While not a direct phenylthio derivative, the synthetic logic and the core structure are directly analogous and illustrative.

The synthesis hinges on creating a chiral amino alcohol, which is then coupled with a naphthyl group via a nucleophilic aromatic substitution reaction.

Workflow for Duloxetine Synthesis:

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Chiral Reduction & Resolution cluster_2 Step 3: Etherification cluster_3 Step 4: Demethylation A 2-Acetylthiophene B Mannich Reaction (Formaldehyde, Dimethylamine HCl) A->B Reagents C 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one B->C Product D Asymmetric Reduction or Racemic Reduction + Chiral Resolution C->D Process E (S)-3-(Dimethylamino)-1- (thiophen-2-yl)propan-1-ol D->E Key Chiral Intermediate F 1-Fluoronaphthalene, NaH E->F Coupling G (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)- 3-(thiophen-2-yl)propan-1-amine F->G Product H Phenyl Chloroformate, then Hydrolysis G->H Process I (S)-Duloxetine H->I Final Product

General synthetic workflow for Duloxetine.

Mechanism of Action at the Synapse:

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicles (containing 5-HT, NE) Serotonin 5-HT Vesicle->Serotonin Release Norepinephrine NE Vesicle->Norepinephrine Release SERT SERT Transporter NET NET Transporter Serotonin->SERT Reuptake Receptors Postsynaptic Receptors (e.g., HTR, Adrenergic) Serotonin->Receptors Binds Norepinephrine->NET Reuptake Norepinephrine->Receptors Binds Duloxetine Duloxetine Duloxetine->SERT Blocks Duloxetine->NET Blocks

Mechanism of SNRI action in the synaptic cleft.
Relevance to Fluoxetine Synthesis

Similarly, the synthesis of Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), relies on a related intermediate, 3-methylamino-1-phenylpropanol.[6][7] The synthesis involves a Mannich reaction followed by reduction to form the key amino alcohol intermediate.[6] This intermediate is then subjected to an etherification reaction to produce the final Fluoxetine molecule.[6][8] The recurring theme is the creation of a 3-amino-1-aryl-propanol structure, which serves as the versatile precursor for these powerful CNS drugs.

Application in the Development of Selective COX-2 Inhibitors

Beyond neuropharmacology, the 3-(phenylthio)propan-1-amine scaffold has been explored for its potential in creating anti-inflammatory and anti-cancer agents. Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed tissues and various cancers.[9] Selective inhibition of COX-2 is a validated strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Researchers have designed and synthesized a series of β-aryl-β-mercapto ketones based on the 1,3-diphenyl-3-(phenylthio)propan-1-one structure.[9] These compounds have shown potent and selective inhibition of the COX-2 enzyme.

Compound IDStructure ModificationCOX-2 IC₅₀ (µM)COX-2 Selectivity Index
4a 1-(4-(methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one~0.07-0.22High
4g 3-(3,4-dimethoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one~0.07-0.22>703.7 (Highest)
4h 3-(4-fluorophenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one~0.07-0.22High
Table 1: In-vitro COX-2 inhibitory activity of selected 3-(phenylthio)propan-1-one derivatives. Data synthesized from reference[9].

The causality behind this activity lies in the molecular structure. The methylsulfonyl pharmacophore is designed to fit into a specific adjunct pocket within the COX-2 active site, forming crucial hydrogen bond interactions with key amino acid residues like Arg513 and His90.[10] This targeted interaction is responsible for the high potency and selectivity observed.

Emerging Applications in Oncology and Agriculture

Cytotoxic Agents Against Breast Cancer

Building on the 1,3-diphenyl-3-(phenylthio)propan-1-one scaffold, further modifications have been made to enhance cytotoxic activity against cancer cells. By incorporating a tertiary amine basic side chain, similar to that found in the selective estrogen receptor modulator (SERM) Tamoxifen, researchers have developed compounds with significant cytotoxic effects on MCF-7 human breast cancer cells.[11] This work suggests that the 3-(phenylthio)propan-1-one core can be a valuable template for designing novel anti-cancer agents.

Novel Fungicidal Agents

In the field of agrochemicals, derivatives of 1-(phenylthio)propan-2-amine have been synthesized and evaluated for their fungicidal properties. By creating conjugates with natural amino acids like L-valine, researchers have developed compounds with excellent activity against plant pathogens such as Phytophthora capsici.[12]

Notably, compounds incorporating an ethynyloxy-phenyl group exhibited remarkably high potency, with EC₅₀ values as low as 0.15 µg/mL, outperforming the positive control in studies.[12] This indicates that the 1-(phenylthio)propan-amine structure is a promising lead for the development of new, effective fungicides.

Experimental Protocols: A Practical Guide

To ensure this guide is of practical value, we provide a representative protocol for a key synthetic transformation.

Protocol: Synthesis of a 1,3-Diphenyl-3-(phenylthio)propan-1-one Derivative

This protocol is adapted from the conjugate addition of a thiol to a chalcone, a common method for creating the core scaffold of the COX-2 inhibitors and cytotoxic agents discussed.[11]

Objective: To synthesize 3-(4-methoxyphenyl)-1-phenyl-3-(phenylthio)propan-1-one.

Materials:

  • (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (Chalcone derivative)

  • Thiophenol

  • Cinchonine (as an organocatalyst)

  • Chloroform (Solvent)

  • Hexane (for washing)

  • Ethyl acetate (for crystallization)

Procedure:

  • To a stirred mixture of cinchonine (1.5 mol%) in chloroform (4 mL), add the substituted chalcone (2.0 mmol).

  • Add thiophenol (3.0 mmol) to the mixture while maintaining stirring at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, evaporate the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting solid residue with hexane to remove non-polar impurities.

  • Recrystallize the crude product from ethyl acetate to yield the pure 1,3-diphenyl-3-(phenylthio)propan-1-one derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This self-validating protocol includes a clear starting point, catalytic control, monitoring, and purification steps, ensuring reproducibility for researchers.

Conclusion and Future Outlook

The 3-(phenylthio)propan-1-amine HCl scaffold and its analogs represent a cornerstone of modern medicinal and synthetic chemistry. Its initial and most profound impact has been in the development of CNS-active drugs, providing the essential framework for some of the most widely prescribed antidepressants. However, the versatility of this structure is now being demonstrated in diverse fields, from anti-inflammatory and oncology research to the development of novel agrochemicals.

Future research will likely focus on expanding the chemical space around this privileged scaffold. The synthesis of new derivatives with varied aromatic and amine substituents will undoubtedly lead to the discovery of agents with novel pharmacological profiles, such as triple reuptake inhibitors for treatment-resistant depression or next-generation targeted therapies for cancer. The continued exploration of this seemingly simple backbone promises to yield significant advancements across the scientific landscape.

References

  • Foroumadi, A., et al. (2022). Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors. PubMed. [Link]

  • Foroumadi, A., et al. Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors. Bentham Science. [Link]

  • Sorbera, L. A., et al. Duloxetine Synthesis. ResearchGate. [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. ResearchGate. [Link]

  • U.S. Patent 6,846,957. (2005). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Asadipour, A., et al. (2018). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC. [Link]

  • Mowry, J. The Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Journal of Chemical Education. [Link]

  • European Patent 0380924. (1990). Process for the preparation of fluoxetine hydrochloride. [Link]

  • U.S. Patent 8,269,023. (2012). Process for preparation of duloxetine hydrochloride.
  • Wang, M., et al. (2021). Synthesis, fungicidal activity and SAR of new amino acid derivatives containing substituted 1-(phenylthio)propan-2-amine moiety. Taylor & Francis Online. [Link]

  • Ye, N., et al. (2009). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. PubMed. [Link]

  • PharmGKB. Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. [Link]

  • European Patent 1971592. (2011). Improved synthesis and preparations of duloxetine salts. [Link]

  • Micheli, F., et al. (2008). Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. PubMed. [Link]

  • Trabanco, A. A., et al. (2010). Synthesis and pharmacological evaluation of 3-aryl-3-azolylpropan-1-amines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. PubMed. [Link]

  • U.S. Patent Application 2004/0102651. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-(Phenylthio)propan-1-amine HCl: A Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking the Potential of a Trifunctional Building Block In the landscape of modern medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Trifunctional Building Block

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutics. 3-(Phenylthio)propan-1-amine hydrochloride (HCl) emerges as a compelling intermediate, offering a unique trifunctional architecture ripe for strategic chemical modification. This molecule, characterized by a primary aliphatic amine, a flexible propyl chain, and a phenylthio ether, presents a versatile scaffold for the synthesis of a diverse array of biologically active compounds.

The presence of a nucleophilic primary amine allows for a wide range of derivatization reactions, including amidation, alkylation, and reductive amination, enabling the introduction of various pharmacophoric elements. The phenylthio group, while seemingly simple, provides a strategic site for modification through oxidation to sulfoxides and sulfones, or by serving as a handle for cross-coupling reactions. Furthermore, the overall lipophilicity and conformational flexibility imparted by the propan-1-amine backbone can be fine-tuned to optimize the pharmacokinetic and pharmacodynamic properties of derivative compounds.

This document serves as a comprehensive guide for researchers, providing detailed application notes and experimental protocols to leverage the synthetic potential of 3-(Phenylthio)propan-1-amine HCl in pharmaceutical research and development. We will explore its role in the synthesis of analogues of established therapeutic agents, its utility in constructing novel molecular entities, and the analytical methodologies required for its quality control.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 3-(Phenylthio)propan-1-amine HCl is essential for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueReference
CAS Number 2015-09-0[1]
Molecular Formula C₉H₁₄ClNS[1]
Molecular Weight 203.73 g/mol [1]
Appearance Solid[1]
Purity Typically ≥95%[1]
Solubility Soluble in water and polar organic solvents such as methanol and DMSO.General Knowledge

Safety and Handling: 3-(Phenylthio)propan-1-amine HCl should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Synthetic Applications: A Gateway to Diverse Scaffolds

The reactivity of 3-(Phenylthio)propan-1-amine HCl can be strategically harnessed to generate a variety of complex molecules. The primary amine serves as a key functional handle for derivatization, while the phenylthio moiety offers opportunities for further modification.

Application I: Synthesis of Amide Derivatives as Potential Bioactive Compounds

The primary amine of 3-(Phenylthio)propan-1-amine HCl readily undergoes acylation with a variety of acylating agents (e.g., acyl chlorides, carboxylic acids with coupling agents) to form stable amide bonds. This reaction is fundamental in medicinal chemistry for introducing diverse side chains that can interact with biological targets. For instance, the synthesis of benzamide derivatives has been a fruitful area in the discovery of various therapeutic agents[2][3][4][5].

Protocol 1: General Procedure for the Synthesis of N-(3-(phenylthio)propyl)benzamide

This protocol describes a standard procedure for the acylation of 3-(Phenylthio)propan-1-amine HCl with benzoyl chloride.

Materials:

  • 3-(Phenylthio)propan-1-amine HCl

  • Benzoyl chloride

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(Phenylthio)propan-1-amine HCl (1.0 eq) in anhydrous DCM.

  • Basification: Add triethylamine (2.2 eq) to the suspension and stir until the solid dissolves, indicating the formation of the free amine.

  • Acylation: Cool the solution to 0 °C using an ice bath. Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-(phenylthio)propyl)benzamide.

Expected Outcome: The product will be a solid or oil. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Caption: Conceptual pathway to vortioxetine analogues.

Application III: Thio-Michael Addition for Carbon-Sulfur Bond Formation

The phenylthio group in 3-(Phenylthio)propan-1-amine can potentially participate in or be installed via a thio-Michael addition reaction. This reaction involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound and is a powerful tool for forming carbon-sulfur bonds in organic synthesis. [6][7][8][9][10]While the primary amine of the title compound is more nucleophilic than the thioether, this reaction type is highly relevant for the synthesis of the intermediate itself or its derivatives.

Protocol 2: Thio-Michael Addition of Thiophenol to an α,β-Unsaturated Amide (Illustrative)

This protocol illustrates the general principle of a thio-Michael addition, which is a key reaction type in the synthesis of related compounds.

Materials:

  • Thiophenol

  • N-acryloylmorpholine (or other α,β-unsaturated amide/ester)

  • A catalytic amount of a base (e.g., triethylamine or DBU)

  • Solvent (e.g., THF or DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the α,β-unsaturated amide (1.0 eq) in the chosen solvent.

  • Addition of Reactants: Add thiophenol (1.1 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of the base (e.g., 0.1 eq of DBU).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired Michael adduct.

Expected Outcome: The product will be a new compound with a thioether linkage. Characterization by NMR and mass spectrometry is essential.

Caption: General workflow for a base-catalyzed thio-Michael addition.

Analytical Characterization and Quality Control

Rigorous analytical characterization is crucial to ensure the identity, purity, and quality of 3-(Phenylthio)propan-1-amine HCl for its use as a pharmaceutical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum of 3-(Phenylthio)propan-1-amine HCl is expected to show distinct signals for the aromatic protons of the phenyl group, and the aliphatic protons of the propyl chain. The protons adjacent to the amine and sulfur atoms will exhibit characteristic chemical shifts. Due to the presence of the hydrochloride salt, the amine protons may be broad or exchange with solvent protons.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the three distinct aliphatic carbons of the propyl chain. The carbon attached to the sulfur will be shifted downfield compared to a simple alkane.

Predicted ¹H and ¹³C NMR Data: Note: As experimental spectra for 3-(Phenylthio)propan-1-amine HCl are not readily available in the public domain, the following are predicted chemical shifts based on the structure and data from analogous compounds. Actual experimental values may vary.

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Phenyl-H7.1 - 7.4 (m, 5H)125 - 135
-S-CH₂-~3.0 (t, 2H)~32
-CH₂-CH₂-N-~2.0 (quint, 2H)~28
-CH₂-NH₃⁺~3.1 (t, 2H)~39
-NH₃⁺Broad singlet-
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (primary amine salt)3200-2800 (broad)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
C=C stretch (aromatic)1600-1450
C-N stretch1250-1020
C-S stretch800-600
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of pharmaceutical intermediates. For primary amines like 3-(Phenylthio)propan-1-amine, which may have a weak UV chromophore, pre-column derivatization is often employed to enhance detection. [11][12][13][14][15]

Protocol 3: General HPLC Method for Purity Analysis of Primary Amines (Illustrative)

This protocol describes a general approach using pre-column derivatization with a common reagent.

Materials:

  • 3-(Phenylthio)propan-1-amine HCl sample

  • Derivatization reagent (e.g., 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (OPA))

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., phosphate or borate buffer)

  • Reversed-phase C18 HPLC column

Procedure:

  • Sample Preparation: Prepare a standard solution of 3-(Phenylthio)propan-1-amine HCl of known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Derivatization: In a vial, mix the sample solution with the derivatization reagent in the appropriate buffer. The reaction conditions (pH, temperature, and time) will depend on the specific reagent used.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer is typically used. For example, Mobile Phase A: 0.1% Trifluoroacetic acid in water; Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

    • Gradient: A typical gradient might start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV or fluorescence detection at the appropriate wavelength for the chosen derivatizing agent.

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Conclusion

3-(Phenylthio)propan-1-amine HCl is a valuable and versatile intermediate for pharmaceutical research. Its trifunctional nature allows for the synthesis of a wide range of derivatives with potential therapeutic applications. By understanding its reactivity and employing the appropriate synthetic and analytical protocols, researchers can effectively utilize this building block to construct novel molecular architectures and accelerate the drug discovery process. The application notes and protocols provided herein serve as a foundational guide to unlock the synthetic potential of this promising intermediate.

References

  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Antidepressant. Journal of Medicinal Chemistry, 54(9), 3206–3221.
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.
  • European Patent Office. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)
  • European Patent Office. (2013). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)
  • G, P. (2025). A Guide to the Vortioxetine Synthesis Process.
  • Govindasami, P., et al. (2018). Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues. BMC Chemistry, 12(1), 127.
  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Jadhav, S. D., et al. (2013). Thio-Michael addition of α,β-unsaturated amides. Tetrahedron Letters, 54(39), 5345-5348.
  • Moghaddam, F. M., & Ghaffarzadeh, M. (2006). Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. ARKIVOC, 2006(12), 130-137.
  • MDPI. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4525.
  • National Institute of Standards and Technology. (n.d.). Phenyl propanolamine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues. PubMed Central.
  • National Center for Biotechnology Information. (2022). Design, synthesis and docking study of Vortioxetine derivatives as a SARS-CoV-2 main protease inhibitor. PubMed Central.
  • PrepChem.com. (n.d.). Preparation of acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

  • SciSpace. (2019). New route of synthesis to vortioxetine salts. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. Retrieved from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Medicinal Chemistry.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Transformation of Amides to Thioamides Using an Efficient and Novel Thi
  • WIPO. (2019). New route of synthesis to vortioxetine salts. WO 2019/019943 A1.
  • Yadav, J. S., Reddy, B. V. S., & Baishya, G. (2003). Green Protocol for Conjugate Addition of Thiols to α,β-Unsaturated Ketones Using a [Bmim]PF6/H2O System. The Journal of Organic Chemistry, 68(18), 7098–7100.
  • Zhang, W., et al. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 55(9), 833-839.
  • Zhang, Y., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(10), 2633.
  • Govindaraju, M., et al. (2012). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 25(7), 889-897.
  • ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted). Retrieved from [Link]

Sources

Application

Application Note: Functionalization of Linkers with 3-(Phenylthio)propan-1-amine Hydrochloride for Advanced Bioconjugation

Introduction: The Critical Role of Linker Functionalization in Modern Drug Development In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and other bioconjugates...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linker Functionalization in Modern Drug Development

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and other bioconjugates, the linker molecule is a critical component that dictates the stability, pharmacokinetics, and efficacy of the final product.[1] The strategic functionalization of these linkers allows for the precise attachment of payloads, targeting moieties, and other functional groups. This application note provides a detailed guide for the functionalization of linkers with 3-(Phenylthio)propan-1-amine hydrochloride, a reagent that introduces a primary amine for conjugation and a stable thioether linkage. The presence of the phenylthio group can enhance the stability of the resulting conjugate, a crucial factor in preventing premature drug release and minimizing off-target toxicity.[2][]

This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for the successful modification of activated linkers.

Scientific Principles: Understanding the Chemistry of Amine Functionalization

The core of this protocol lies in the nucleophilic nature of the primary amine on 3-(Phenylthio)propan-1-amine. Primary amines are versatile functional groups in bioconjugation due to their ability to react with a variety of electrophilic partners to form stable covalent bonds.[4][5] One of the most common and efficient methods for targeting primary amines is through the use of N-hydroxysuccinimide (NHS) esters.

Linkers pre-activated with NHS esters are highly susceptible to nucleophilic attack by the primary amine of 3-(Phenylthio)propan-1-amine, resulting in the formation of a stable amide bond and the release of NHS as a byproduct. This reaction is highly efficient and proceeds under mild conditions, making it ideal for use with sensitive biomolecules.

Reaction pH: The pH of the reaction buffer is a critical parameter. The primary amine of 3-(Phenylthio)propan-1-amine needs to be in its deprotonated, nucleophilic state to react with the NHS ester. The pKa of a typical primary alkyl amine is around 10. Therefore, the reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[6][7] At lower pH values, the amine will be protonated and non-reactive. Conversely, at excessively high pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall yield of the desired conjugate.

The Thioether Moiety: The phenylthio group in 3-(Phenylthio)propan-1-amine is a key feature. Thioether linkages are known for their high stability in biological systems compared to other linkages like disulfides, which can be susceptible to reduction.[][8] This inherent stability makes thioether-containing linkers a valuable choice for applications requiring long-term stability in circulation.[2][9]

Visualizing the Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_product Product Linker_NHS Linker-NHS Ester (Electrophile) Functionalized_Linker Functionalized Linker (Stable Amide Bond) Linker_NHS->Functionalized_Linker Amide Bond Formation NHS N-Hydroxysuccinimide (Byproduct) Linker_NHS->NHS Release Amine 3-(Phenylthio)propan-1-amine (Nucleophile) Amine->Functionalized_Linker

Caption: Reaction of an NHS-ester activated linker with 3-(Phenylthio)propan-1-amine.

Experimental Protocol: Functionalization of an NHS-Ester Activated Linker

This protocol provides a general method for the functionalization of a linker containing an NHS ester with 3-(Phenylthio)propan-1-amine hydrochloride. The exact conditions may require optimization depending on the specific linker and its solubility.

Materials and Equipment
  • NHS-ester activated linker

  • 3-(Phenylthio)propan-1-amine hydrochloride (CAS: 2015-09-0)[10][11]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • pH meter

Step-by-Step Methodology
  • Reagent Preparation:

    • Linker Solution: Dissolve the NHS-ester activated linker in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL. The choice of solvent will depend on the solubility of the linker.

    • Amine Solution: Prepare a 50 mg/mL stock solution of 3-(Phenylthio)propan-1-amine hydrochloride in 0.1 M Sodium Bicarbonate Buffer (pH 8.3).

    • Base: Have triethylamine (TEA) or diisopropylethylamine (DIPEA) ready to neutralize the hydrochloride salt and facilitate the reaction.

  • Reaction Setup:

    • In a clean, dry microcentrifuge tube, add the desired amount of the linker solution.

    • Add a 3-5 molar excess of the 3-(Phenylthio)propan-1-amine hydrochloride solution to the linker solution.

    • Add 2-3 equivalents of TEA or DIPEA relative to the amine hydrochloride to neutralize the HCl and deprotonate the primary amine.

    • Vortex the reaction mixture gently for 30 seconds to ensure thorough mixing.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. For less reactive linkers or to minimize side reactions, the incubation can be performed at 4°C overnight.

    • The progress of the reaction can be monitored by RP-HPLC by observing the consumption of the starting materials and the formation of the product.

  • Reaction Quenching (Optional):

    • To quench any unreacted NHS ester, a small amount of a primary amine-containing buffer such as Tris or glycine can be added to the reaction mixture and incubated for an additional 30 minutes.

  • Purification:

    • The functionalized linker can be purified from the reaction mixture using RP-HPLC. The choice of column and gradient will depend on the properties of the linker and the functionalized product.

    • Collect the fractions corresponding to the desired product peak.

    • Lyophilize the purified fractions to obtain the final product as a solid.

Experimental Workflow Overview

workflow A Reagent Preparation (Linker, Amine, Buffer) B Reaction Setup (Mix Linker, Amine, Base) A->B C Incubation (Room Temp, 2-4h) B->C D Reaction Monitoring (RP-HPLC) C->D D->C Continue Incubation E Purification (RP-HPLC) D->E Reaction Complete F Characterization (MS, NMR) E->F G Final Product F->G

Caption: Workflow for linker functionalization and characterization.

Characterization of the Functionalized Linker

Thorough characterization is essential to confirm the successful functionalization of the linker.

  • RP-HPLC: A shift in the retention time compared to the starting materials is indicative of a successful reaction. A single, sharp peak suggests a high purity of the final product.

  • Mass Spectrometry (MS): ESI-MS should be used to confirm the molecular weight of the functionalized linker. The observed mass should correspond to the calculated mass of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information. The disappearance of the NHS ester signals and the appearance of new signals corresponding to the 3-(phenylthio)propyl group will confirm the covalent modification.

Key Reaction Parameters and Expected Outcomes

ParameterRecommended ValueRationaleExpected Outcome
Molar Ratio (Amine:Linker) 3-5:1Ensures complete consumption of the more valuable linker.High yield of the functionalized linker.
pH 7.2 - 8.5Optimal for deprotonation of the primary amine while minimizing NHS ester hydrolysis.Efficient amide bond formation.
Temperature Room Temperature (or 4°C)Balances reaction rate with potential for side reactions and degradation.Controlled and efficient reaction.
Reaction Time 2-4 hours (or overnight at 4°C)Sufficient time for the reaction to go to completion.High conversion of starting material to product.
Purity (Post-HPLC) >95%Ensures the functionalized linker is suitable for downstream applications.A clean product for subsequent conjugation steps.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield - Incorrect pH- Hydrolysis of NHS ester- Insufficient reaction time- Verify the pH of the reaction buffer.- Use fresh, anhydrous solvents.- Increase the reaction time or temperature.
Multiple Products - Side reactions- Impure starting materials- Optimize reaction conditions (lower temperature, shorter time).- Purify starting materials before the reaction.
No Reaction - Inactive NHS ester- Protonated amine- Use a fresh batch of the activated linker.- Ensure the pH is in the optimal range and a base is added.

Conclusion

The functionalization of linkers with 3-(Phenylthio)propan-1-amine hydrochloride offers a robust method for introducing a primary amine and a stable thioether linkage. The protocol described herein, based on the well-established chemistry of NHS esters, provides a reliable and efficient means to produce high-quality functionalized linkers for a variety of bioconjugation applications. Careful control of reaction parameters and thorough characterization of the final product are paramount to ensuring the success of subsequent conjugation steps and the overall performance of the resulting bioconjugate.

References

  • AxisPharm. (2024, September 30). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). AxisPharm. [Link]

  • American Chemical Society. (2014, August 6). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. ACS Publications. [Link]

  • King's College London. (2020, October 2). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. King's College London Research Portal. [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC. [Link]

  • Taylor & Francis Online. (2021, December 20). Synthesis, fungicidal activity and SAR of new amino acid derivatives containing substituted 1-(phenylthio)propan-2-amine moiety. Taylor & Francis Online. [Link]

  • PubMed. (n.d.). Synthesis of 3-phenyl-3-phenylthiopropionic acids, amides, amines and studies on their pharmacological properties. PubMed. [Link]

  • ResearchGate. (2025, November 28). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3- (phenylthio)propan-1-ones as New Cytotoxic Agents. ResearchGate. [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). 3-phenyl-1-propanamine. NIST. [Link]

  • The Royal Society of Chemistry. (n.d.). Diaryliodonium Salts as Efficient Lewis Acid Catalysts for Direct Three Component Mannich Reactions. The Royal Society of Chemistry. [Link]

  • ResearchGate. (2025, August 7). Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. Crystal and molecular structure of 1-phenyl-3-methyl-4-methylene-( N -8-aminoquinoline)-5-oxopyrazole. ResearchGate. [Link]

  • ResearchGate. (n.d.). Bioconjugation schemes for the attachment of bio(molecules) (R). ResearchGate. [Link]

  • PubChem. (n.d.). 1-Phenyl-3-(phenylamino)propan-1-one. PubChem. [Link]

  • Royal Society of Chemistry. (n.d.). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Royal Society of Chemistry. [Link]

  • University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • Basrah Journal of Science. (2022, August 31). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. [Link]

  • UCL Discovery. (2024, January 4). The Nitrile Bis-Thiol Bioconjugation Reaction. UCL Discovery. [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

Sources

Method

solvent selection for 3-(Phenylthio)propan-1-amine hydrochloride reactions

Application Note & Protocol Guide Topic: Strategic Solvent Selection for Reactions of 3-(Phenylthio)propan-1-amine Hydrochloride Introduction: The Decisive Role of the Medium 3-(Phenylthio)propan-1-amine hydrochloride is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Solvent Selection for Reactions of 3-(Phenylthio)propan-1-amine Hydrochloride

Introduction: The Decisive Role of the Medium

3-(Phenylthio)propan-1-amine hydrochloride is a bifunctional molecule of significant interest in synthetic chemistry, offering two distinct reactive centers: a primary aliphatic amine (present as a hydrochloride salt) and a thioether linkage. The successful transformation of this substrate hinges critically on the strategic selection of the reaction solvent. The solvent is not a passive medium; it actively governs the solubility of the starting salt, modulates the nucleophilicity of the amine, stabilizes transition states, and can influence the rate and pathway of side reactions involving the thioether.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for making informed solvent choices. We will move beyond simple "like dissolves like" heuristics to explore the causal relationships between solvent properties and reaction outcomes. This document provides foundational physicochemical data, a logical workflow for solvent screening, detailed experimental protocols for solubility and reactivity assessment, and troubleshooting guidance grounded in chemical principles.

Core Physicochemical Profile

Understanding the inherent properties of 3-(Phenylthio)propan-1-amine hydrochloride is the first step in a rational solvent selection process. The presence of an ionic hydrochloride salt dramatically influences its solubility profile compared to its free base form.

PropertyValueSource/Method
Molecular Formula C₉H₁₄ClNS-
Molecular Weight 203.73 g/mol Calculated[3]
Physical State SolidGeneral Knowledge[3]
CAS Number 2015-09-0Registry Data[3]
pKa (Ammonium ion) ~9.5 - 10.5Estimated based on similar primary alkylamines
Solubility Profile High in polar protic solvents (water, alcohols); Low in nonpolar aprotic solvents (hexane, toluene); Variable in polar aprotic solvents.General Chemical Principles[4]
XLogP3 (Free Base) 1.8Computed (PubChem CID 84635)

The Interplay of Structure, Solvent, and Reactivity

The choice of solvent must account for the desired transformation at one or both of the molecule's functional groups.

Reactions at the Amine Center

The primary amine is the most common site for derivatization. However, in its hydrochloride form, the nitrogen's lone pair is protonated, rendering it non-nucleophilic. Therefore, any reaction requiring a nucleophilic amine necessitates the in-situ generation of the free base.

The Free Base Generation: This is typically achieved by adding a stoichiometric amount of a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction is an equilibrium:

R-NH₃⁺Cl⁻ + Et₃N ⇌ R-NH₂ + Et₃NH⁺Cl⁻

The choice of solvent directly impacts this equilibrium and the subsequent reaction.

  • Polar Aprotic Solvents (e.g., DCM, THF, Acetonitrile): These are often the solvents of choice for reactions like N-acylation.[5] They can dissolve the organic base and the acylating agent well. While the starting amine salt may have limited solubility, it is often sufficient to enter the solution phase to be deprotonated, driving the reaction forward as the free amine is consumed. The byproduct, triethylammonium chloride, often precipitates from these solvents, which can be a useful visual indicator of reaction progress.

  • Polar Protic Solvents (e.g., Water, Ethanol, Isopropanol): These solvents readily dissolve the amine hydrochloride salt due to strong hydrogen bonding and ion-dipole interactions. However, they are generally poor choices for reactions with electrophiles like acyl chlorides or alkyl halides, as the solvent itself is nucleophilic and can compete in the reaction, leading to hydrolysis or solvolysis of the electrophile. Nonetheless, for specific applications like reductive aminations or certain "green chemistry" protocols, aqueous or alcoholic systems can be effective.[6][7]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are generally unsuitable as the primary solvent due to the very poor solubility of the amine hydrochloride salt.[4]

Reactions at the Thioether Center

The thioether (sulfide) linkage is generally robust but can undergo specific transformations.

  • Oxidation: The sulfur atom can be oxidized to a sulfoxide and further to a sulfone using reagents like m-CPBA or hydrogen peroxide. The choice of solvent is critical for controlling selectivity. Chlorinated solvents like Dichloromethane (DCM) are common as they are relatively inert and provide good solubility for both the substrate and many oxidizing agents.

  • S-Alkylation (less common): While less common than N-alkylation, the thioether can act as a nucleophile to form a sulfonium salt. This typically requires a powerful alkylating agent. Polar aprotic solvents that can stabilize charged intermediates, such as DMF or DMSO, would be preferred for such transformations.[8]

A Systematic Workflow for Solvent Selection

A structured approach to solvent selection minimizes wasted experiments and resources. The following workflow provides a logical pathway from reaction planning to optimization.

SolventSelectionWorkflow start Define Reaction Type (e.g., N-Acylation, Oxidation) req Identify Reaction Requirements - Free base needed? - Anhydrous conditions? start->req sol_screen Initial Solubility Screen (See Protocol 1) req->sol_screen class_select Select Solvent Class sol_screen->class_select Based on solubility & requirements aprotic Polar Aprotic (DCM, THF, MeCN, DMF) class_select->aprotic Good for N-Acylation, Alkylation protic Polar Protic (IPA, EtOH, H₂O) class_select->protic Special cases: Reductive Amination nonpolar Nonpolar (Toluene, Heptane) class_select->nonpolar Generally unsuitable as primary solvent test_rxn Small-Scale Test Reactions (See Protocol 3) aprotic->test_rxn protic->test_rxn analyze Analyze Outcome (TLC, LC-MS) - Conversion - Byproducts test_rxn->analyze optimize Optimize & Scale-Up analyze->optimize Select best performing solvent

Caption: Logical workflow for solvent selection.

Experimental Protocols

Protocol 1: Rapid Solubility Screening

Objective: To qualitatively assess the solubility of 3-(Phenylthio)propan-1-amine hydrochloride in a range of common laboratory solvents.

Materials:

  • 3-(Phenylthio)propan-1-amine hydrochloride

  • Test tubes or small vials (e.g., 1-dram)

  • Selection of solvents (e.g., Water, Isopropanol (IPA), Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene, N,N-Dimethylformamide (DMF))

  • Vortex mixer

Procedure:

  • Add approximately 10 mg of 3-(Phenylthio)propan-1-amine hydrochloride to each labeled vial.

  • To each vial, add 0.5 mL of a single test solvent.

  • Vortex each vial vigorously for 30 seconds at room temperature.

  • Allow the vials to stand for 5 minutes and observe.

  • Record the solubility based on visual inspection.

Data Recording:

SolventObservation (e.g., Clear solution, Partially soluble, Suspension)Solubility Category
WaterSoluble / Partially Soluble / Insoluble
IsopropanolSoluble / Partially Soluble / Insoluble
DCMSoluble / Partially Soluble / Insoluble
THFSoluble / Partially Soluble / Insoluble
AcetonitrileSoluble / Partially Soluble / Insoluble
TolueneSoluble / Partially Soluble / Insoluble
DMFSoluble / Partially Soluble / Insoluble
Protocol 2: General Method for N-Acylation with an Acyl Chloride

Objective: To provide a robust, adaptable procedure for the N-acylation of 3-(Phenylthio)propan-1-amine hydrochloride.

Materials:

  • 3-(Phenylthio)propan-1-amine hydrochloride (1.0 eq)

  • Acyl chloride (e.g., Acetyl chloride or Benzoyl chloride) (1.05 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon line

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(Phenylthio)propan-1-amine hydrochloride (1.0 eq).

  • Add anhydrous DCM to create a suspension (approx. 0.2 M concentration based on the amine salt).

  • Cool the flask to 0 °C using an ice-water bath.

  • Add triethylamine (1.1 eq) to the suspension and stir for 10-15 minutes. The mixture may remain a suspension.

  • In a separate, dry dropping funnel, dissolve the acyl chloride (1.05 eq) in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine suspension over 15-20 minutes, maintaining the temperature at 0 °C. A precipitate of triethylammonium chloride is often observed to form.[5]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purify the crude product by silica gel column chromatography or recrystallization as needed.

Protocol 3: Parallel Small-Scale Reaction Screening

Objective: To compare the efficacy of different solvents for a specific reaction in a time-efficient manner.

Procedure:

  • Set up a series of small, identical reaction vials (e.g., 4 mL vials with stir bars).

  • In each vial, place an equal amount of 3-(Phenylthio)propan-1-amine hydrochloride (e.g., 20 mg, 0.098 mmol).

  • To each vial, add 0.5 mL of a different candidate solvent (e.g., Vial 1: DCM, Vial 2: THF, Vial 3: MeCN).

  • Add the base (e.g., TEA, 1.1 eq) to each vial and stir.

  • Add the electrophile (e.g., acyl chloride, 1.05 eq) to each vial.

  • Seal the vials and stir them under identical conditions (temperature, time).

  • After the designated time (e.g., 4 hours), take a small aliquot from each reaction mixture for analysis by TLC or LC-MS to determine the relative conversion to the product and the formation of any byproducts.

Data Comparison Table:

SolventRelative Conversion (by LC-MS area %)Key Byproducts ObservedNotes
DCMClean reaction, easy workup
THFSlower reaction rate
AcetonitrileBiphasic at workup
DMFDifficult to remove solvent

Troubleshooting and Key Considerations

  • Problem: The reaction does not start or is very slow.

    • Cause & Solution: The amine salt may be insufficiently soluble in the chosen solvent. Consider switching to a more polar aprotic solvent like DMF. Alternatively, ensure the base is sufficiently strong and added in the correct stoichiometry to generate the free amine. Anhydrous conditions are critical, as water can hydrolyze the acylating agent.

  • Problem: Multiple products are observed.

    • Cause & Solution: If using a protic solvent, the solvent may be competing as a nucleophile. Switch to an inert, aprotic solvent. If oxidation of the thioether is observed, ensure the reaction is run under an inert atmosphere and that reagents are free of peroxide contaminants.

  • Problem: Low isolated yield after workup.

    • Cause & Solution: The amide product may have some solubility in the aqueous wash solutions. Minimize the volume of aqueous washes or perform a back-extraction of the combined aqueous layers with fresh solvent. The triethylammonium chloride byproduct can sometimes trap the product; ensure it is thoroughly washed with the reaction solvent during filtration if it precipitates.

Conclusion

The selection of a solvent for reactions involving 3-(Phenylthio)propan-1-amine hydrochloride is a multi-faceted decision that profoundly impacts reaction success. A systematic approach, beginning with an understanding of the substrate's physicochemical properties and the reaction requirements, is paramount. For nucleophilic reactions at the amine center, polar aprotic solvents like DCM and THF, in combination with a suitable base, typically provide the best balance of reactivity and ease of handling. Protic solvents should be avoided unless specifically required by the reaction mechanism. By employing the screening protocols outlined in this guide, researchers can efficiently identify an optimal solvent system, leading to higher yields, improved purity, and more robust and scalable chemical processes.

References

  • Title: Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride Source: Benchchem URL
  • Title: An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry Source: MDPI URL: [Link]

  • Title: N-Acylation Reactions of Amines Source: ResearchGate URL: [Link]

  • Title: An Efficient Greener Approach for N-Acylation of Amines in Water Using Benzotriazole Chemistry Source: PubMed URL: [Link]

  • Title: Amide synthesis by acylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of sulfides (thioethers) and derivatives Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Thioethers. Amide Solvent-Promoted Nucleophilic Displacement of Halide by Thiolate Ion Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Synthetic strategies to access thioethers from alcohols Source: ResearchGate URL: [Link]

  • Title: Thiols and Thioethers: Properties and Key Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: Accessing and Utilizing Thiols in Organic Chemistry Source: ChemRxiv URL: [Link]

  • Title: Isolation of primary amines as HCL salt problem Source: Sciencemadness Discussion Board URL: [Link]

  • Title: Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals Source: ACS Publications (The Journal of Physical Chemistry A) URL: [Link]

  • Title: A Deep Dive into Common Organic Solvents Source: ChemTalk URL: [Link]

  • Title: Solvent effects in organic chemistry-recent Developments Source: ResearchGate URL: [Link]

  • Title: Impact of Solvent on the Thermal Stability of Amines Source: PMC (ACS Omega) URL: [Link]

  • Title: Amine hydrochloride salts : a problem in polyurethane synthesis Source: University of Glasgow Theses URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Recrystallization of 3-(Phenylthio)propan-1-amine Hydrochloride

Ticket ID: REC-PTPA-001 Topic: Purification & Crystallization Protocols Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REC-PTPA-001 Topic: Purification & Crystallization Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Compound Profile

You are working with 3-(Phenylthio)propan-1-amine hydrochloride .[1] This compound presents a specific purification challenge: it combines a lipophilic phenyl-thioether tail with a highly polar, ionic primary amine hydrochloride head.

  • The Challenge: The flexible propyl linker and the thioether moiety often lead to "oiling out" (liquid-liquid phase separation) rather than clean crystallization. Furthermore, the sulfur atom is susceptible to oxidation (forming sulfoxides) if heated for prolonged periods in air.

  • The Solution: A dual-solvent system (Solvent/Anti-Solvent) is the most robust method for this salt, balancing the ionic solubility of the HCl moiety with the lipophilicity of the phenyl ring.

Physicochemical Profile
PropertyCharacteristicImplication for Recrystallization
State Crystalline Solid (HCl salt)High melting point expected (>100°C); distinct from the liquid free base.
Polarity AmphiphilicSoluble in alcohols/water; insoluble in non-polar hydrocarbons.
Stability Thioether Linkage (-S-)Risk: Susceptible to oxidation to sulfoxide (-S(=O)-).Action: Minimize boiling time; avoid oxidizing solvents (e.g., peroxides in old ethers).
Hygroscopicity Moderate to HighDry solvents are critical to prevent oil formation.

Solvent Selection Matrix

Do not rely on a single solvent unless you have confirmed high-purity starting material. Use the Solvent/Anti-Solvent approach for maximum impurity rejection.

RoleRecommended SolventsTechnical Rationale
Primary Solvent (Dissolves Salt)Ethanol (Abs.) Isopropanol (IPA) Methanol These protic solvents dissolve the ionic HCl headgroup. Note: Methanol is often "too good" a solvent, leading to poor recovery yields unless cooled to -20°C.
Anti-Solvent (Induces Precip.)Diethyl Ether MTBE Ethyl Acetate These reduce the dielectric constant of the mixture, forcing the salt out of solution. Note: MTBE is preferred over Diethyl Ether due to higher boiling point and lower volatility.
Trituration (For Oils)Pentane / Hexane Used only to wash the surface of oils to induce nucleation.
⚠️ Critical Warning: Solvent Compatibility
  • Avoid Chlorinated Solvents (DCM/CHCl3): While the compound is soluble, these solvents often form solvates or "oils" that are difficult to crystallize.

  • Avoid Ketones (Acetone): Primary amines (even as salts) can potentially form imines (Schiff bases) with ketones under acidic/hot conditions or if free base is present.

Standard Operating Procedure (SOP)

Method: Vapor Diffusion or Hot-Solvent Addition Scale: Protocol written for 1g - 10g scale.

Phase 1: Dissolution
  • Place the crude 3-(Phenylthio)propan-1-amine HCl in a round-bottom flask.

  • Add Isopropanol (IPA) or Ethanol dropwise while heating the flask in a water bath (approx. 60-70°C).

    • Target: Minimum volume necessary to dissolve the solid.

    • Tip: If the solution is colored (yellow/brown), add activated charcoal, stir for 5 mins, and filter hot through Celite.

Phase 2: Crystallization (The "Cloud Point" Method)
  • Remove the solution from heat.

  • While the solution is still warm (but not boiling), slowly add the Anti-Solvent (e.g., Diethyl Ether or MTBE) dropwise.

  • Stop immediately when a faint, persistent cloudiness (turbidity) appears.

  • Add 1-2 drops of the Primary Solvent (IPA/Ethanol) to clear the cloudiness.

Phase 3: Nucleation & Growth
  • Allow the flask to cool to Room Temperature (RT) undisturbed. Do not shake.

  • Once at RT, move the flask to a refrigerator (4°C) for 2-4 hours.

  • Visual Check: You should see white needles or plates. If you see an oil droplet at the bottom, proceed to Troubleshooting.

Phase 4: Isolation
  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash the filter cake with cold Anti-Solvent (Ether/MTBE).

  • Dry in a vacuum desiccator over

    
     or silica gel.
    

Decision Logic & Workflow (Visualized)

The following diagram illustrates the decision process during the experiment to prevent yield loss.

RecrystallizationWorkflow Start Start: Crude HCl Salt Dissolve Dissolve in Hot IPA/EtOH (Min. Volume) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Hot Filtration (Remove Insolubles) CheckSol->Filter No (Insolubles present) AntiSolvent Add Anti-Solvent (Ether/MTBE) until Turbid CheckSol->AntiSolvent Yes Filter->AntiSolvent Cooling Slow Cooling to RT AntiSolvent->Cooling ResultCheck Result? Cooling->ResultCheck Crystals Success: Filter & Dry ResultCheck->Crystals Crystals Formed Oil Failure: Oiling Out ResultCheck->Oil Two Liquid Phases Triturate Remedy: Reheat, add more EtOH, or Triturate with Hexane Oil->Triturate Triturate->Cooling Retry

Figure 1: Decision tree for the purification of amphiphilic amine salts.

Troubleshooting & FAQs

Q1: The compound "oiled out" (separated into a sticky goo) instead of crystallizing. Why?

Cause: This is the most common issue with phenyl-alkyl-amines. The melting point of the solvated salt is likely lower than the boiling point of your solvent mixture, or the solution is too concentrated with anti-solvent. Fix:

  • Re-heat the mixture until the oil dissolves (it may require adding a small amount of the Primary Solvent).

  • Seed: If you have any pure crystals from a previous batch, add a tiny amount to the solution as it cools to RT.

  • Scratch: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface.

  • Slower Cooling: Wrap the flask in a towel to slow the cooling rate. Rapid cooling promotes oiling.

Q2: My crystals smell like sulfur/rotten eggs.

Cause: Decomposition. The thioether bond (-S-) may have cleaved or oxidized, releasing thiophenol derivatives. Fix:

  • Recrystallize again using degassed solvents (sparged with Nitrogen/Argon).

  • Ensure you are not boiling the solvent for more than 5-10 minutes.

  • Check purity via TLC or LC-MS. If significant decomposition occurred, recrystallization may not be sufficient; column chromatography might be required.

Q3: Can I use Water as a solvent?

Technical Analysis: While the HCl salt is water-soluble, water is difficult to remove (high boiling point) and often retains the compound, leading to low yields. Recommendation: Avoid water unless using it as a "Primary Solvent" in a Water/Acetone mix, but this is generally inferior to the Alcohol/Ether system for this specific molecule.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Sigma-Aldrich. (n.d.). Product Specification: Amine Hydrochlorides General Handling.

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum interpretation of 3-(Phenylthio)propan-1-amine hydrochloride

This guide provides an in-depth interpretation of the 1H NMR spectrum for 3-(Phenylthio)propan-1-amine hydrochloride . It is designed for researchers and quality control scientists requiring rigorous structural validatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth interpretation of the 1H NMR spectrum for 3-(Phenylthio)propan-1-amine hydrochloride . It is designed for researchers and quality control scientists requiring rigorous structural validation of this specific thioether-amine linker.

Executive Summary & Application Context

3-(Phenylthio)propan-1-amine hydrochloride is a bifunctional building block used frequently in medicinal chemistry (e.g., as a fragment in GPCR ligands or kinase inhibitors). Its structure contains three distinct magnetic environments: a lipophilic phenyl-thioether tail, a hydrophilic ammonium headgroup, and a flexible propyl linker.

Why this analysis matters:

  • Salt Stoichiometry: 1H NMR is the primary method to confirm the formation of the mono-hydrochloride salt (vs. free base or bis-salt) by integrating the ammonium protons.

  • Regio-isomerism: It distinguishes the linear propyl linker from branched isomers (e.g., isopropyl derivatives) which show different splitting patterns.

Comparative Utility: NMR vs. Alternatives
Feature1H NMR (DMSO-d6) LC-MS (ESI+) FT-IR (ATR)
Primary Utility Structural connectivity & Salt stoichiometryMolecular Weight & Trace impurity detectionFunctional group confirmation (Amine/Thioether)
Key Limitation Low sensitivity for <1% impuritiesCannot distinguish salt forms (HCl vs Free Base) easilyDifficult to interpret alkyl chain length/branching
Decision Gold Standard for identity & bulk purity.Best for trace analysis.Supportive only.

Experimental Protocol: Sample Preparation

For hydrochloride salts, solvent choice is critical.


 often results in poor solubility or broad, uninterpretable ammonium peaks. DMSO-d6  is the required standard for this analysis.
Step-by-Step Workflow

SamplePrep Start Solid Sample (10-15 mg) Solvent Add Solvent 0.6 mL DMSO-d6 Start->Solvent Mix Vortex/Sonicate (Ensure full dissolution) Solvent->Mix Transfer Transfer to 5mm NMR Tube Mix->Transfer Acquire Acquisition (ns=16 or 32, d1=1.0s) Transfer->Acquire

Figure 1: Optimized sample preparation workflow for amine hydrochloride salts to ensure sharp signal resolution.

Spectrum Analysis: Peak-by-Peak Assignment

Reference Solvent: DMSO-d6 (


 2.50 ppm).
Temperature:  298 K.
The Molecule

Structure:


[1]
Detailed Assignment Table
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.00 – 8.20 Broad Singlet3H

Diagnostic: Confirms HCl salt formation. Disappears in

.
7.30 – 7.40 Multiplet4HAr-H (meta/ortho)Phenyl ring protons.
7.15 – 7.25 Multiplet1HAr-H (para)Phenyl ring proton.
3.00 – 3.10 Triplet (

Hz)
2H

Deshielded by Sulfur and Phenyl ring anisotropy.
2.85 – 2.95 Multiplet/Triplet2H

Deshielded by the cationic ammonium group.
1.85 – 1.95 Quintet (

Hz)
2H

Central methylene; split by two adjacent

groups.

Note on Overlap: In DMSO-d6, the


 and 

triplets often appear very close to each other (2.8 – 3.1 ppm). The

is typically slightly more downfield due to the aromatic ring current effect combined with the sulfur atom, but 2D COSY may be required for absolute distinction if peaks overlap heavily.
Signal Logic Diagram

SignalLogic Amine Ammonium Head (-NH3+) ShiftAmine 8.1 ppm (Broad s) Exchangeable Amine->ShiftAmine Protonation LinkerA Alpha to Nitrogen (CH2-N) ShiftLinker 2.8 - 3.1 ppm (Overlapping Triplets) LinkerA->ShiftLinker Inductive Effect (N+) LinkerB Central Chain (CH2) ShiftCenter ~1.9 ppm (Quintet) LinkerB->ShiftCenter Shielded Core LinkerC Alpha to Sulfur (S-CH2) LinkerC->ShiftLinker S + Ring Current Aromatic Phenyl Ring (Ph-S-) ShiftAr 7.1 - 7.4 ppm (Multiplets) Aromatic->ShiftAr Aromaticity

Figure 2: Correlation between chemical structure fragments and observed NMR shifts.

Comparative Analysis: Salt vs. Free Base

A common error in synthesis is incomplete salt formation. You must distinguish the Hydrochloride Salt from the Free Base .

FeatureHCl Salt (Target) Free Base (Precursor)
Amine Protons

~8.1 ppm (3H, Broad)

~1.5 ppm (2H, Broad/Invisible)

-Nitrogen


~2.90 ppm (Deshielded)

~2.65 ppm (Shielded)
Solubility Soluble in DMSO, Methanol, WaterSoluble in

, DCM, Ether

Verification Test: If you suspect your sample is the free base:

  • Run the spectrum in

    
    .
    
  • If the peaks at 2.9-3.1 ppm shift upfield to ~2.7 ppm and the broad peak at 8.1 ppm is absent, you have the Free Base .

Troubleshooting & Impurities

Common impurities arise from the synthesis (typically alkylation of thiophenol or deprotection steps).

  • Thiophenol (

    
    ):  Look for a triplet at 
    
    
    
    3.0-4.0 ppm (SH) or distinct aromatic splitting different from the product.
  • Residual Solvents:

    • Diethyl Ether (Antisolvent): Triplet at 1.1 ppm, Quartet at 3.4 ppm.

    • Isopropanol: Doublet at 1.0 ppm, Multiplet at 3.8 ppm.

  • Water: In DMSO-d6, water appears at

    
     3.33 ppm. A large water peak can obscure the 
    
    
    
    signals. Solution: Use fresh ampoules of DMSO-d6.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16259, 3-Phenylpropylamine (Analogous backbone). Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. (7th ed.). John Wiley & Sons. (General reference for amine salt shifts).

Sources

Comparative

Technical Comparison: 3-(Phenylthio)propan-1-amine HCl vs. Free Base

Executive Summary For researchers utilizing 3-(Phenylthio)propan-1-amine (CAS: 2015-09-0 for free base; 78540-47-3 for HCl salt), the choice between the hydrochloride salt and the free base is not merely a matter of inve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers utilizing 3-(Phenylthio)propan-1-amine (CAS: 2015-09-0 for free base; 78540-47-3 for HCl salt), the choice between the hydrochloride salt and the free base is not merely a matter of inventory—it dictates the experimental workflow, storage stability, and reaction kinetics.

  • Select the HCl Salt for long-term library storage, precise stoichiometric weighing, and resistance to sulfur oxidation.

  • Select the Free Base for reactions sensitive to exogenous bases (e.g., acid-catalyzed condensations) or when high solubility in non-polar organic solvents (DCM, Toluene) is required immediately without an in situ neutralization step.

Part 1: Physicochemical Profile[1][2][3]

The fundamental difference lies in the ionic lattice energy of the salt versus the molecular interactions of the free base. The HCl salt is stabilized by hydrogen bonding and ionic forces, rendering it a solid, whereas the free base lacks these strong intermolecular forces, resulting in an oil or low-melting solid.

PropertyHydrochloride Salt (HCl) Free Base
CAS Number 78540-47-32015-09-0
Physical State Crystalline SolidViscous Oil / Low-melting Solid
Molecular Weight ~203.73 g/mol 167.27 g/mol
Hygroscopicity Moderate (Desiccator storage required)Low (But absorbs atmospheric CO₂)
Oxidation Stability High: Protonation protects the amine; lattice protects sulfur.Moderate: Thioether is susceptible to oxidation to sulfoxide/sulfone over time.
Solubility (Water) High (>50 mg/mL)Low / Insoluble
Solubility (Organics) DMSO, Methanol, DMFDCM, THF, Ethyl Acetate, Toluene

Part 2: Reactivity Analysis

Nucleophilicity & Protonation State

The primary amine in 3-(Phenylthio)propan-1-amine is the nucleophilic center.

  • HCl Form: The nitrogen lone pair is occupied by a proton (

    
    ). It is non-nucleophilic  in this state. To participate in acylation, alkylation, or reductive amination, it must be deprotonated by an auxiliary base (e.g., DIPEA, TEA, or inorganic carbonate).
    
  • Free Base Form: The lone pair is available (

    
    ). It reacts immediately with electrophiles.
    
The Thioether Oxidation Risk

A critical oversight in handling this compound is the thioether (


) moiety.
  • Risk: In the free base form, atmospheric oxygen can slowly oxidize the sulfur to a sulfoxide (

    
    ) or sulfone (
    
    
    
    ), especially in solution.
  • Mitigation: The HCl salt is significantly more resistant to this degradation due to the crystal lattice barrier. Free base solutions should always be sparged with nitrogen or argon.

Counter-Ion Interference
  • Coupling Reagents: When using carbodiimides (EDC/NHS), the chloride ion from the HCl salt is generally inert. However, in transition-metal catalyzed cross-couplings, excess chloride ions can coordinate to the metal center (e.g., Palladium), potentially poisoning the catalyst or altering the active species. In such cases, the Free Base is strictly preferred.

Part 3: Experimental Protocols

Protocol A: In Situ Neutralization (Standard Amide Coupling)

Use this when accurate weighing of the solid HCl salt is desired, and the reaction tolerates tertiary amines.

  • Dissolution: Dissolve 1.0 equiv of 3-(Phenylthio)propan-1-amine HCl in dry DMF or DCM.

  • Activation: Add the carboxylic acid (1.1 equiv) and coupling reagent (e.g., HATU, 1.1 equiv).

  • Neutralization: Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

    • Note: You need 1 equiv to neutralize the HCl salt and 1-2 equiv to drive the coupling.

  • Reaction: Stir at room temperature under

    
    .
    
  • Workup: Dilute with EtOAc, wash with 1M HCl (removes DIPEA), then Sat.

    
    , then Brine.
    
Protocol B: "Salt Break" (Isolation of Free Base)

Use this when the reaction cannot tolerate auxiliary bases or chloride ions.

  • Partition: Suspend the HCl salt in Dichloromethane (DCM) (approx. 10 mL per gram).

  • Basify: Add an equal volume of 1M NaOH (or Sat.

    
    ).
    
  • Extraction: Shake vigorously in a separatory funnel until the solid dissolves and transfers to the organic layer.

  • Separation: Collect the DCM layer. Extract the aqueous layer once more with DCM.

  • Drying: Dry combined organics over anhydrous

    
    .
    
  • Concentration: Filter and evaporate solvent in vacuo (keep bath < 40°C to prevent sulfur oxidation).

  • Usage: Use the resulting oil immediately. Do not store for prolonged periods.

Part 4: Visualizations

Diagram 1: Salt Break Equilibrium & Phase Transfer

This diagram illustrates the mechanism of converting the stable HCl salt into the reactive free base using a biphasic system.

SaltBreak HCl_Solid HCl Salt (Solid) R-NH3+ Cl- Aq_Phase Aqueous Phase (NaOH / H2O) HCl_Solid->Aq_Phase Dissolves Deprotonation Deprotonation Event R-NH3+ + OH- -> R-NH2 + H2O Aq_Phase->Deprotonation High pH Org_Phase Organic Phase (DCM) Solubilized Free Base Deprotonation->Org_Phase Partitioning FreeBase Reactive Free Base R-NH2 (Oil) Org_Phase->FreeBase Evaporation

Caption: Biphasic neutralization workflow converting the water-soluble ammonium salt into the organic-soluble free amine.

Diagram 2: Reactivity Decision Tree

A logical flow to assist researchers in choosing the correct starting material based on reaction conditions.

DecisionTree Start Start: 3-(Phenylthio)propan-1-amine Q1 Does the reaction tolerate tertiary amine bases (DIPEA/TEA)? Start->Q1 Use_HCl Use HCl Salt (Add 2-3 eq. Base in situ) Q1->Use_HCl Standard Amide Coupling Q2 Is the reaction metal-catalyzed (Pd/Pt)? Q1->Q2 Sensitive Chemistry Branch_Yes YES Branch_No NO Isolate_Base Isolate Free Base (Protocol B) Q2->Isolate_Base Avoid Catalyst Poisoning Use_HCl_Careful Use HCl Salt (Check Cl- compatibility) Q2->Use_HCl_Careful Acid Catalyzed Branch_Yes2 YES Branch_No2 NO

Caption: Decision matrix for selecting the optimal starting form based on downstream chemical compatibility.

References

  • PubChem. (n.d.). 3-Phenylpropylamine | C9H13N | CID 16259.[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Bayanati, M., et al. (2015). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research. (Demonstrating synthesis and handling of phenylthio-propanamine derivatives). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-(Phenylthio)propan-1-amine Hydrochloride

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Phenylthio)propan-1-amine hydrochloride, a compound that requires careful handling due to its potential hazards. The procedures outlined below are designed to ensure the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile

Before initiating any disposal procedure, it is crucial to understand the inherent risks associated with 3-(Phenylthio)propan-1-amine hydrochloride. According to available Safety Data Sheets (SDS), this compound is classified with the GHS07 pictogram, indicating that it can be harmful or an irritant.[1] Specifically, it is known to cause skin irritation.[1] The precautionary statements advise avoiding breathing in any dust, fumes, gas, mists, vapors, or spray of the substance and to seek medical attention if swallowed and feeling unwell.[1]

Key Hazard Information:

Hazard CategoryDescriptionSource
Skin IrritationCauses skin irritation.[1]
Acute Toxicity (Oral)May be harmful if swallowed.[2][3]
Eye Damage/IrritationMay cause serious eye irritation or damage.[2]

It is imperative that all personnel handling this chemical are thoroughly familiar with the information provided in the product's SDS.

Personal Protective Equipment (PPE): The First Line of Defense

Appropriate PPE is non-negotiable when handling 3-(Phenylthio)propan-1-amine hydrochloride and its waste. The following PPE must be worn to minimize exposure risk:

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential. Always inspect gloves for any signs of degradation or puncture before use.[4]

  • Eye Protection: Safety goggles and a face shield are required to protect against splashes and aerosols.[4]

  • Body Protection: A lab coat or a chemical-resistant apron must be worn to prevent skin contact.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If there is a risk of generating significant dust or aerosols, a respirator may be necessary.[5]

Segregation and Storage of Waste: Preventing Hazardous Reactions

Proper segregation of chemical waste is a critical step in preventing dangerous chemical reactions.[6]

Designated Waste Container
  • Utilize a clearly labeled, dedicated container specifically for 3-(Phenylthio)propan-1-amine hydrochloride waste.[4]

  • The container should be made of a compatible material, such as high-density polyethylene (HDPE), which is suitable for storing aqueous solutions of this compound.[4]

Avoiding Incompatibilities
  • Do NOT mix this waste with other chemical waste streams, particularly strong acids, oxidizing agents, or bases, unless it is part of a specific, controlled neutralization procedure.[4][6]

  • Keeping amine waste separate from other chemical wastes is crucial to prevent hazardous reactions.[6]

Storage Conditions
  • Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of heat.[6]

  • The storage area should be designated for hazardous waste and be under the direct supervision of laboratory personnel.[7]

Step-by-Step Disposal Procedures

The disposal of 3-(Phenylthio)propan-1-amine hydrochloride must be conducted in accordance with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[7][8][9]

Small Quantities (e.g., residual amounts in containers)
  • Triple Rinsing: An empty container that has held an acute hazardous waste must be triple rinsed with a suitable solvent (e.g., water, if appropriate for the subsequent waste stream) capable of removing the chemical.[10]

  • Rinsate Collection: The rinsate from this process must be collected and treated as hazardous waste.

  • Container Disposal: Once triple-rinsed, the container can be disposed of as regular trash, provided it is not otherwise contaminated.[10]

Bulk Quantities and Contaminated Materials
  • Waste Characterization: All chemical waste must be properly characterized. For mixtures, each chemical component must be listed.[8]

  • Labeling: The waste container must be labeled with a hazardous waste tag that includes:

    • The full common chemical name(s) and quantity.[8]

    • The date of waste generation.[8]

    • The place of origin (department, room number).[8]

    • The Principal Investigator's name and contact information.[8]

    • The words "Hazardous Waste".[8]

    • Appropriate hazard pictograms.[8]

  • Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6][8] Chemical waste cannot be disposed of in the regular trash or down the sewer system.[8][9]

Disposal Decision Workflow

DisposalWorkflow start Start: Waste Generation (3-(Phenylthio)propan-1-amine hydrochloride) is_bulk Bulk Quantity or Contaminated Material? start->is_bulk is_empty Empty Container? is_bulk->is_empty No collect_waste Collect in Designated Hazardous Waste Container is_bulk->collect_waste Yes triple_rinse Triple Rinse Container with Suitable Solvent is_empty->triple_rinse Yes end End is_empty->end No label_waste Label Container as 'Hazardous Waste' (Follow EHS Guidelines) collect_waste->label_waste store_waste Store in Designated Waste Area label_waste->store_waste contact_ehs Contact EHS for Professional Disposal store_waste->contact_ehs contact_ehs->end collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste collect_rinsate->dispose_container dispose_container->end

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Phenylthio)propan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Phenylthio)propan-1-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.